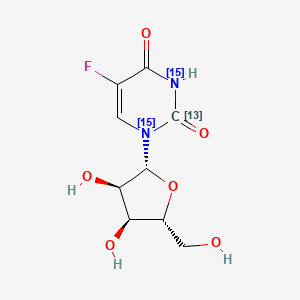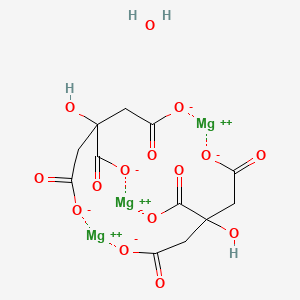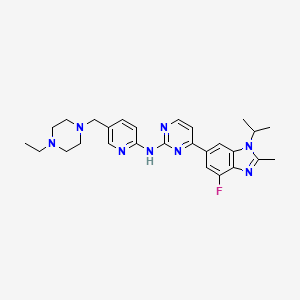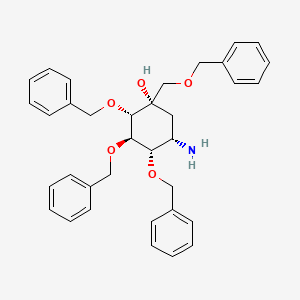
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid is a chiral compound that has garnered significant interest in the pharmaceutical industry. This compound is particularly notable for its role as an intermediate in the synthesis of Ticagrelor, a medication used to reduce the risk of thrombotic cardiovascular events.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves several key steps. One method includes the cyclopropanization reaction, followed by the conversion of the resulting compound into acid amides. This is then subjected to Hofmann degradation to yield the desired product. The final step involves forming a salt with D-Mandelic Acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process typically involves CBS asymmetric reduction reactions, where borine tetrahydrofuran or borine N,N-diethylaniline is used as the reducing agent. The catalyst for these reactions is often a compound with a specific structure designed to facilitate the reduction .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation and reducing agents such as borine tetrahydrofuran for reduction. Substitution reactions often involve nucleophiles that can replace specific functional groups on the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorophenyl derivatives, while reduction can produce various cyclopropanamine derivatives .
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme interactions and metabolic pathways. In medicine, its primary application is in the synthesis of Ticagrelor, which is used to treat acute coronary syndromes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves its interaction with specific molecular targets. In the case of Ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events. The molecular pathways involved include the inhibition of ADP-induced platelet activation, which is crucial for preventing clot formation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid include other difluorophenyl derivatives and cyclopropanamine compounds. Examples include (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine .
Uniqueness: What sets this compound apart is its specific chiral configuration and its role as a key intermediate in the synthesis of Ticagrelor. This unique combination of properties makes it a valuable compound in both research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C17H17F2NO3 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,8H,4,12H2;1-5,7,9H,(H,10,11)/t6-,8+;7-/m01/s1 |
Clave InChI |
RYGWYQLKZLPBNG-UZQPLBNCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1C(C1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
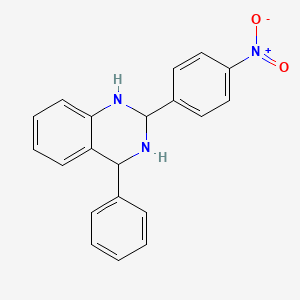
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
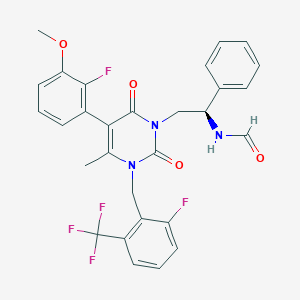
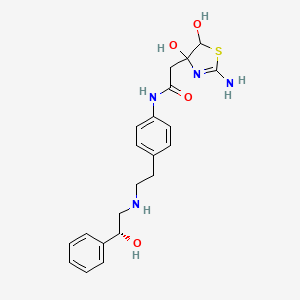
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
